molecular formula C22H28FNaO7S B570781 Desoximetasone 21-Sulfate Sodium Salt CAS No. 23638-54-2

Desoximetasone 21-Sulfate Sodium Salt

Cat. No.: B570781
CAS No.: 23638-54-2
M. Wt: 478.507
InChI Key: VXFGTSISVFNVQV-YSLVRQEHSA-M
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Description

Desoximetasone 21-Sulfate Sodium Salt is a synthetic corticosteroid derivative used primarily for its anti-inflammatory and immunosuppressive properties. It is a sodium salt form of Desoximetasone 21-Sulfate, which is an impurity of Desoximetasone . This compound is utilized in various pharmaceutical applications, particularly in the treatment of inflammatory skin conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desoximetasone 21-Sulfate Sodium Salt involves the sulfonation of Desoximetasone. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the 21-position of the Desoximetasone molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Desoximetasone 21-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Desoximetasone 21-Sulfate Sodium Salt is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:

Mechanism of Action

The mechanism of action of Desoximetasone 21-Sulfate Sodium Salt involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of inflammation and immune responses at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desoximetasone 21-Sulfate Sodium Salt is unique due to its specific sulfonation at the 21-position, which imparts distinct chemical and biological properties compared to its parent compound and other derivatives. This modification enhances its solubility and stability, making it suitable for various pharmaceutical applications .

Properties

{ "Design of Synthesis Pathway": "The synthesis of Desoximetasone 21-Sulfate Sodium Salt can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Desoximetasone", "Sodium sulfate", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Desoximetasone is reacted with sulfuric acid to form the corresponding sulfate ester intermediate.", "Step 2: The sulfate ester intermediate is then reacted with sodium hydroxide to form the sodium salt of the sulfate ester.", "Step 3: Sodium sulfate is added to the reaction mixture to precipitate the sodium salt of the sulfate ester.", "Step 4: The precipitate is collected by filtration and washed with water to remove any impurities.", "Step 5: The sodium salt of the sulfate ester is dissolved in methanol.", "Step 6: Chloroform is added to the methanol solution to induce crystallization of the Desoximetasone 21-Sulfate Sodium Salt.", "Step 7: The resulting crystals are collected by filtration and dried to obtain the final product." ] }

CAS No.

23638-54-2

Molecular Formula

C22H28FNaO7S

Molecular Weight

478.507

IUPAC Name

sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate

InChI

InChI=1S/C22H29FO7S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(26)10-20(16,2)19(12)17(25)11-30-31(27,28)29;/h6-7,9,12,15-16,18-19,26H,4-5,8,10-11H2,1-3H3,(H,27,28,29);/q;+1/p-1/t12-,15+,16+,18+,19-,20+,21+,22+;/m1./s1

InChI Key

VXFGTSISVFNVQV-YSLVRQEHSA-M

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+]

Synonyms

9-Fluoro-11β,21-dihydroxy-16α-methyl-Pregna-1,4-diene-3,20-dione 21-(Hydrogen sulfate) Sodium Salt; 

Origin of Product

United States

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